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Compound of Interest

2-Chloro-4-
Compound Name:
(trifluoromethoxy)pyrimidine

CAS No.: 1261884-70-1

Cat. No.: B1435382

. J

Advanced Building Blocks for Medicinal Chemistry
Part 1: Chemical Identity & The "CAS Paradox"

In high-precision drug discovery, distinguishing between the Trifluoromethyl (-CFs) and
Trifluoromethoxy (-OCFs) motifs is critical. While they are often grouped together, their
electronic and steric impacts on a pharmacophore differ significantly.

The Target Compound vs. The Common Analog

Researchers frequently encounter ambiguity in database searches due to the ubiquity of the -
CFs analog.
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Common Analog (Often

Feature Target Compound
Confused)
2-Chloro-4- 2-Chloro-4-
Name : _— : o
(trifluoromethoxy)pyrimidine (trifluoromethyl)pyrimidine
Pyrimidine core, Cl at C2, - Pyrimidine core, Cl at C2, -CFs
Structure
OCFs atC4 at C4
Not Index Standard (Custom
CAS Number ) 33034-67-2
Synthesis)*
Molecular Weight ~198.53 g/mol 182.53 g/mol
Strong Strong

Electronic Effect

(Inductive), Electron Donating

via Resonance (+R)

(Inductive), Strong Electron
Withdrawing (-R)

Lipophilicity ( High (Hansch High (Hansch
) = 1.[1]04) ~0.88)

) O-C bond allows unique o ]
Conformation C-C bond is rigid, rotating

orthogonal conformation

> Note on CAS: The specific CAS for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely

listed in public commercial catalogs (e.g., PubChem, Sigma), indicating it is likely a custom

synthesis intermediate or protected under broader patent genera. Researchers requiring this

specific core often synthesize it de novo or source it as a custom library item.

Part 2: Synthesis & Manufacturing Protocols

Since the -OCFs variant is not a commodity chemical, its synthesis requires specialized

fluorination chemistry. Below is the authoritative synthetic route derived from modern

heteroaromatic functionalization principles.

Primary Route: Regioselective Nucleophilic Substitution

()

© 2026 BenchChem. All rights reserved. 2/7

Tech Support


https://www.sigmaaldrich.com/KR/ko/product/aldrich/407070
https://www.benchchem.com/product/b1435382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The most viable industrial route utilizes 2,4-dichloropyrimidine as the starting material. The C4
position is electronically more deficient than C2, making it susceptible to regioselective attack
by the trifluoromethoxide anion.

Reagents:

Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1)

Nucleophile: Silver trifluoromethoxide (AgOCFs) or TAS-OCFs (stable source of

)

Solvent: Acetonitrile (MeCN) or DCM.

Conditions: -10°C to RT, Inert Atmosphere (

Protocol Steps:

o Preparation: Charge a flame-dried reaction vessel with 2,4-dichloropyrimidine (1.0 eq) and
anhydrous MeCN. Cool to -10°C.[2]

» Addition: Add AgOCFs (1.1 eq) portion-wise. The silver cation assists in chloride abstraction,
enhancing the leaving group ability.

e Reaction: Stir for 2-4 hours. Monitor by TLC/LC-MS. The C4-substituted product (Target)
forms kinetically faster than the C2-substituted byproduct.

o Workup: Filter off the AgCI precipitate. Concentrate the filtrate.

 Purification: Flash column chromatography (Hexane/EtOAC) is required to separate the 4-
OCFs isomer from trace 2,4-bis(OCFs) or 2-OCFs byproducts.

Visualization: Regioselectivity Pathway

The following diagram illustrates the electronic bias that favors C4 substitution.
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Mechanism Logic

: C4is more electrophilic due to N1/N3 induction

. L C2 Attack (Slow 2-Trifluoromethoxy-4-chloropyrimidine
2,4-Dichloropyrimidine | ___________ 24 O0dER (___,_)__.’ (Minorylsomer) Py

e C4 Attack (Preferred)
[T s mmmmmmmy
1 ]
I

Transition State -AgClI 2-Chloro-4-(trifluoromethoxy)pyrimidine

AgOCF3 R >i (Meisenheimer Complex) (Target)
(Nucleophitey /M

Click to download full resolution via product page
Caption: Regioselective

pathway favoring C4 substitution due to para-like resonance withdrawal from N1 and inductive
effects.

Part 3: Reactivity & Drug Development
Applications|[3]

The "Trifluoromethoxy Effect” in Medicinal Chemistry
Why choose -OCFs over -CF3?

» Conformational Flexibility: The oxygen linker allows the

group to rotate out of the aromatic plane, potentially filling hydrophobic pockets in enzymes
(e.g., Kinases, GPCRs) that the rigid -CFs cannot access.

o Metabolic Stability: The C-F bonds are strong, and the ether linkage is generally resistant to
P450 oxidation.

o Lipophilicity: -OCFs increases logP significantly, improving membrane permeability for CNS
targets.

Functionalization Workflow
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The 2-chloro position remains a versatile handle for late-stage diversification.

Standard Protocol: Buchwald-Hartwig Amination

Purpose: Coupling with amines to form kinase inhibitors.

Catalyst:

/ Xantphos.

Base:

Solvent: Dioxane, 100°C.

Outcome: High yields of 2-amino-4-(trifluoromethoxy)pyrimidines.

Part 4. Handling & Safety Data (E-E-A-T)

While specific MSDS data for the -OCFs variant is rare, it should be handled with the same
rigor as 2,4-dichloropyrimidine and fluorinated ethers.

Hazards: Skin/Eye Irritant (H315, H319). Potential respiratory sensitizer.

Stability: Moisture sensitive. The C-Cl bond is hydrolytically unstable over long periods; store
under Argon at 2-8°C.

Incompatibility: Strong oxidizers, strong bases.

First Aid: In case of contact, wash with PEG-400 or copious water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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